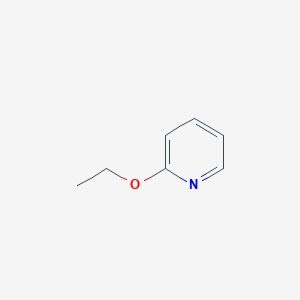

2-Ethoxypyridine

描述

Historical Context of Pyridine (B92270) Chemistry Relevant to 2-Ethoxypyridine

The story of pyridine chemistry begins in the mid-19th century when it was first isolated from coal tar. masterorganicchemistry.com For decades, coal tar remained the primary source of pyridine and its derivatives. googleapis.com The structural elucidation of pyridine, a six-membered aromatic ring containing one nitrogen atom, was a significant milestone, with Wilhelm Körner and James Dewar independently proposing its structure in the late 1860s and early 1870s. masterorganicchemistry.com Early synthetic efforts, such as the Hantzsch pyridine synthesis developed in 1881, were crucial in expanding the accessibility and variety of pyridine derivatives, laying the groundwork for the synthesis of compounds like this compound. nih.gov

Significance of Alkoxypyridines in Contemporary Chemical Science

Alkoxypyridines, a class of pyridine derivatives characterized by an alkoxy group attached to the pyridine ring, have emerged as crucial building blocks in modern chemical science. Their unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating alkoxy group, make them valuable intermediates in the synthesis of a wide range of functional molecules. sielc.com This structural motif is particularly prevalent in medicinal chemistry, where it is incorporated into numerous pharmaceutical agents to modulate their biological activity and pharmacokinetic properties. bldpharm.comrsc.orgbartleby.com Furthermore, alkoxypyridines find applications in agrochemical synthesis and materials science. chemimpex.comresearchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories. A significant area of focus has been its utilization as a versatile intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. chemimpex.comguidechem.com Its role as a ligand in coordination chemistry is another active area of investigation, with studies exploring the properties and applications of its metal complexes. sigmaaldrich.com Furthermore, ongoing research continues to explore novel synthetic methodologies for this compound and its derivatives, aiming for more efficient and sustainable processes.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISKAOIANGDBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162967 | |

| Record name | 2-Ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14529-53-4 | |

| Record name | 2-Ethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14529-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014529534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G3BKY7JKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Ethoxypyridine

Established Synthetic Pathways for 2-Ethoxypyridine

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents a fundamental and widely employed method for the synthesis of this compound. This approach typically involves the displacement of a suitable leaving group, most commonly a halogen, from the 2-position of the pyridine (B92270) ring by an ethoxide nucleophile.

A common starting material for this reaction is 2-chloropyridine (B119429) or 2-bromopyridine (B144113). The reaction is carried out in the presence of sodium ethoxide, which can be prepared in situ from sodium metal and ethanol or used as a pre-formed salt. tandfonline.com The ethoxide ion attacks the electron-deficient carbon at the 2-position of the pyridine ring, leading to the formation of a Meisenheimer complex, which then expels the halide ion to yield this compound. The reactivity of halopyridines in SNAr reactions is generally higher for halogens at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen. nih.govarsdcollege.ac.in

The choice of solvent can influence the reaction rate and yield. While ethanol itself can serve as the solvent, other polar aprotic solvents may also be used. tandfonline.com In some instances, the presence of a copper catalyst can facilitate the substitution, particularly with less reactive halo-pyridines. google.com However, side reactions can occur; for example, when reacting 2-amino-5-bromopyridine with sodium ethoxide in the presence of a copper catalyst, the primary product is often the result of replacing the bromine atom with hydrogen rather than the ethoxy group. researchgate.net

A notable example is the synthesis of this compound from 2-bromopyridine, which has been reported with a yield of 33%. google.com Microwave heating has been shown to significantly improve the efficiency of nucleophilic substitution on halopyridines using ethanol as both a solvent and a reagent, leading to high isolated yields in short reaction times. tandfonline.com

Table 1: Examples of Nucleophilic Substitution for 2-Alkoxypyridine Synthesis

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Bromopyridine | Sodium Ethoxide | This compound | 33% | google.com |

| 4-Chloropyridine Hydrochloride | Sodium Methoxide | 4-Methoxypyridine | - | researchgate.net |

| 2-Bromopyridines | Sodium Ethoxide (in situ from Na/EtOH) | 2-(Aminoethylsulfanyl)pyridine derivatives | High | tandfonline.com |

Alkylation Reactions

Alkylation reactions provide another classical route to this compound, primarily through the Williamson ether synthesis. byjus.com This method involves the reaction of the conjugate base of 2-hydroxypyridine (also known as 2-pyridone) with an ethylating agent, such as ethyl iodide or ethyl tosylate. mendelset.comyoutube.com

A crucial aspect of this synthesis is the ambident nature of the 2-pyridone anion, which can undergo alkylation at either the nitrogen or the oxygen atom. researchgate.net This can lead to a mixture of N-alkyl-2-pyridone and 2-alkoxypyridine products. The regioselectivity of the reaction is influenced by several factors, including the nature of the electrophile, the base used for deprotonation, the solvent, and any substituents on the pyridone ring. researchgate.netacs.org To favor O-alkylation and the formation of this compound, specific reaction conditions are necessary. For instance, using a strong base to deprotonate 2-hydroxypyridine followed by reaction with an ethyl halide is a common strategy. mendelset.com

Phase-transfer catalysis (PTC) offers an effective methodology for carrying out such alkylation reactions. ptfarm.plwikipedia.org In a typical PTC system, the reaction occurs in a two-phase system (e.g., aqueous and organic). ptfarm.pl A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide or pyridone anion from the aqueous phase to the organic phase where it can react with the alkylating agent. crdeepjournal.orgwiley-vch.de This technique can enhance reaction rates and yields while often using environmentally benign reagents. ptfarm.plwikipedia.org

Table 2: Comparison of N- vs. O-Alkylation of 2-Pyridones

| Alkylating Agent | Conditions | Major Product | Reference |

| Ethyl Iodide | Basic conditions | Mixture of N-ethyl-2-pyridone and this compound | researchgate.net |

| Ethyl Tosylate | Sodium (S)-but-2-oxide | (R)-2-ethoxybutane (via SN2 inversion) | pearson.com |

| Alkyl Halides | Phase-Transfer Catalysis | O-alkylated products favored | crdeepjournal.org |

Advanced and Novel Synthetic Routes

Directed Ortho-Metalation Strategies for this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of this compound, the ethoxy group can act as a directed metalation group (DMG), guiding a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate the adjacent C-3 position. baranlab.orgharvard.edu This generates a lithiated intermediate that can then be quenched with an electrophile to introduce a wide range of functional groups at the 3-position.

The effectiveness of the ethoxy group as a DMG allows for the synthesis of various 3-substituted this compound derivatives. For example, the DoM of this compound followed by reaction with an appropriate electrophile can yield products like 2-ethoxy-3-pyridylboronic acid. worktribe.com This boronic acid is a versatile building block for further transformations, such as Suzuki-Miyaura cross-coupling reactions. worktribe.comontosight.ai

The choice of organolithium reagent and reaction conditions, such as temperature and the presence of additives like tetramethylethylenediamine (TMEDA), can be crucial for achieving high yields and preventing side reactions. harvard.edu For instance, the lithiation of this compound can be performed at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate. benchchem.com

Table 3: Examples of Directed Ortho-Metalation of Alkoxypyridines

| Substrate | Reagent | Electrophile | Product | Reference |

| This compound | Organolithium reagent | - | 3-lithiated-2-ethoxypyridine | worktribe.com |

| 2-Bromo-4-methoxypyridine | LDA | Various | 3-substituted-2-bromo-4-methoxypyridine | researchgate.net |

| 3-Chloro-2-ethoxypyridine | Organolithium reagent | - | Lithiation at the 4-position | researchgate.net |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. europa.eu The application of flow chemistry to the synthesis of pyridine derivatives, including this compound, is an area of growing interest.

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. mdpi.com For reactions that are highly exothermic or involve unstable intermediates, flow chemistry provides a safer alternative to traditional batch processing due to the small reaction volumes and efficient heat transfer. europa.eu

While specific examples detailing the complete synthesis of this compound in a flow system are emerging, the principles of flow chemistry are applicable to several steps in its synthesis. For instance, nucleophilic substitution reactions can be adapted to a flow process, potentially leading to higher throughput and more consistent product quality. The generation and reaction of organometallic intermediates, such as those in DoM strategies, can also be performed more safely and efficiently in a continuous flow setup. researchgate.net The integration of multiple reaction steps in a single continuous flow system, a concept known as "flash chemistry," can further streamline the synthesis of complex molecules derived from this compound. researchgate.net

Table 4: Potential Advantages of Flow Chemistry in Pyridine Synthesis

| Feature | Advantage | Reference |

| Precise Control | Improved yield and selectivity | mdpi.com |

| Enhanced Safety | Better management of exothermic reactions and unstable intermediates | europa.eu |

| Scalability | Easier transition from laboratory to industrial production | researchgate.net |

| Integration | Streamlined multi-step syntheses | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.com These principles can be applied to the synthesis of this compound to make the process more environmentally sustainable.

Key green chemistry principles relevant to this compound synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as certain addition reactions, are preferred over substitution reactions that generate byproducts.

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. sigmaaldrich.com For example, using ethanol as both a reagent and a solvent in nucleophilic substitution reactions can be a greener approach. tandfonline.com The use of water as a solvent, where feasible, is also a key aspect of green chemistry. researchgate.net

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org Microwave-assisted synthesis can be more energy-efficient than conventional heating methods. atiner.gr

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. sigmaaldrich.com Phase-transfer catalysts and metal catalysts can be used in small amounts and are often recyclable, reducing waste.

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided as it requires additional reagents and generates waste. sigmaaldrich.com

Applying these principles to the synthesis of this compound could involve, for example, developing catalytic C-H activation methods to directly introduce the ethoxy group, thereby avoiding the need for pre-functionalized starting materials and improving atom economy. The use of biocatalysis, employing enzymes to perform specific transformations, also holds promise for greener synthetic routes. benchchem.com

Reactivity and Mechanistic Investigations of 2 Ethoxypyridine

Electrophilic Aromatic Substitution Reactions of 2-Ethoxypyridine

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, the presence of an electron-donating group like the ethoxy group at the 2-position can activate the ring for such reactions. gcwgandhinagar.com In the case of 2-methoxypyridine (B126380), which is structurally similar to this compound, electrophilic substitution is directed to the 3- and 4-positions. brainly.combrainly.com For instance, the bromination of 2-methoxypyridine is reported to yield 3-bromo-2-methoxypyridine as the major product. brainly.com The methoxy (B1213986) group's electron-donating resonance effect stabilizes the intermediate formed during the electrophilic attack at these positions. brainly.com It is important to note that without such activating groups, electrophilic substitution on the pyridine ring is generally not a feasible reaction. gcwgandhinagar.com

Nucleophilic Aromatic Substitution Reactions of this compound

The pyridine ring's electron-deficient character makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. gcwgandhinagar.com This reactivity is enhanced by the nitrogen atom, which can stabilize the negatively charged intermediate (a Meisenheimer-like complex). myttex.net The reaction of 2-halopyridines with nucleophiles like sodium methoxide proceeds readily to yield the corresponding 2-methoxypyridine. myttex.net While this compound itself is the product of such a reaction, its derivatives can undergo further nucleophilic substitution. For example, 5-bromo-2-ethoxypyridine can react with nucleophiles. tandfonline.com The mechanism of these reactions is analogous to nucleophilic acyl substitution. myttex.net In some instances, particularly with unactivated rings, these substitutions may proceed through a concerted SNAr pathway. nih.gov

Directed Metalation Group Effects on this compound Reactivity

The ethoxy group in this compound can act as a directed metalation group (DMG). researchgate.netorganic-chemistry.org A DMG is a functional group that directs the deprotonation of an adjacent ortho-position by an organolithium reagent through a complex-induced proximity effect. baranlab.org This allows for the regioselective functionalization of the pyridine ring. clockss.org

In the case of this compound, lithiation with reagents like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) has been investigated. acs.org Studies on the analogous 2-methoxypyridine have shown that lithiation occurs primarily at the C-3 position. clockss.org However, the mechanism is not straightforward. Research suggests that the availability of protons at both the C-3 and C-6 positions is crucial for complete C-3 lithiation, possibly involving a 3,6-dilithio intermediate. acs.orgacs.org The use of different lithium reagents can also influence the regioselectivity. For instance, the superbase BuLi-LiDMAE has been shown to promote lithiation at the C-6 position of 2-methoxypyridine. researchgate.net

The resulting ortho-lithiated species can then be reacted with various electrophiles to introduce a wide range of substituents. organic-chemistry.org For example, 2-ethoxy-3-pyridylboronic acid, a valuable building block for cross-coupling reactions, can be synthesized on a large scale via directed ortho-metalation of this compound. researchgate.net

Pyridyne Intermediates in this compound Transformations

Pyridyne intermediates, the heterocyclic analogues of benzyne, can be generated from appropriately substituted this compound derivatives. chemistryviews.orgnih.gov Specifically, 3,4-pyridyne intermediates have been generated from 3-chloro-2-ethoxypyridine. chemistryviews.orgnih.govrsc.org The process involves regioselective lithiation at the 4-position, followed by an elimination reaction. chemistryviews.orgnih.gov

The formation of the 3,4-pyridyne intermediate allows for subsequent regioselective difunctionalization of the pyridine ring. nih.govrsc.orgresearchgate.net The addition of a Grignard reagent occurs regioselectively at the 4-position, and the resulting 3-pyridylmagnesium species can then be quenched with an electrophile at the 3-position. nih.govrsc.org This methodology provides access to a variety of 2,3,4-trisubstituted pyridines. nih.govrsc.org

An important application of this chemistry is the synthesis of a key intermediate for (±)-paroxetine, a selective serotonin reuptake inhibitor. nih.govrsc.org

Thermal Decomposition Mechanisms of this compound

This compound undergoes thermal decomposition in a unimolecular, first-order reaction to yield ethylene and 2-pyridone. rsc.orgrsc.org This reaction is analogous to the pyrolysis of esters and proceeds through a six-centered cyclic transition state. rsc.orgresearchgate.net In this transition state, a hydrogen atom from the ethoxy group migrates to the pyridine nitrogen atom, accompanied by the simultaneous formation of ethylene. researchgate.net

The presence of substituents on the pyridine ring can affect the rate of decomposition. For example, at 600 K, the relative rates of elimination for methyl-substituted 2-ethoxypyridines compared to the unsubstituted compound are 1.57, 1.02, 0.74, and 1.08 for 3-, 4-, 5-, and 6-methyl derivatives, respectively. rsc.org These effects are attributed to a combination of electronic and steric factors. rsc.org Thermal decomposition of related compounds like 5-bromo-2-ethoxypyridine can lead to the release of irritating gases. fishersci.nl In the case of other substituted pyridines, thermal decomposition can produce carbon monoxide, nitrogen oxides, and other toxic fumes. jubilantingrevia.comsynquestlabs.com

Reaction Kinetics and Thermodynamic Studies of this compound Reactions

The kinetics of the thermal decomposition of this compound have been studied, revealing a first-order process. rsc.org A kinetic study comparing the thermal decomposition of several ethoxy-substituted aza-aromatic compounds showed that the electronic effects of the additional nitrogen atoms are generally small. rsc.org A more significant factor influencing the reaction rate appears to be the C-N π-bond order. rsc.org

Computational studies using density functional theory (DFT) have been employed to investigate the gas-phase elimination kinetics of this compound. researchgate.net These studies have calculated the activation energies and provided insights into the geometry of the six-centered transition state. researchgate.net Thermodynamic properties such as enthalpy, free energy, and entropy changes are crucial for understanding the position of equilibrium in reactions. uml.edu For the related 2-hydroxypyridine/2-pyridone tautomerization, extensive theoretical and computational studies have been performed to determine the kinetic and thermodynamic properties of the equilibrium. mdpi.comresearchgate.net

| Parameter | Value | Method |

|---|---|---|

| Activation Energy (Ea) | Data not available | Experimental/Computational |

| Enthalpy of Activation (ΔH‡) | Data not available | Computational |

| Entropy of Activation (ΔS‡) | Data not available | Computational |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available | Computational |

Proton Transfer Mechanisms and Tautomerism in this compound Systems

Proton transfer is a fundamental process in many reactions involving this compound and its derivatives. masterorganicchemistry.com The tautomerism between 2-hydroxypyridine and 2-pyridone is a classic example of a proton transfer reaction. chemtube3d.comcapes.gov.br In this equilibrium, a proton moves from the oxygen atom to the nitrogen atom. chemtube3d.com While this compound itself does not undergo this specific tautomerization, it is considered a "fixed" tautomer of the enol form (2-hydroxypyridine). rsc.orgmdpi.com

The study of proton transfer mechanisms is often complex, potentially involving intermediates and solvent participation as a "proton shuttle". masterorganicchemistry.com In the gas phase, the intramolecular 1,3-proton shift in the 2-hydroxypyridine/2-pyridone system has a high activation barrier, while intermolecular proton transfer within a dimer is significantly more favorable. researchgate.netcapes.gov.br The equilibrium position is solvent-dependent, with the pyridone form being favored in polar solvents. mdpi.comsemanticscholar.org The study of related systems, such as the excited-state double proton transfer in the 2-amino-3-methoxypyridine and acetic acid complex, provides further insight into these mechanisms. iphy.ac.cn The Grotthuss mechanism, which describes proton migration through hydrogen-bonded networks, is a key concept in understanding proton transfer in aqueous systems. rsc.org

Derivatives of 2 Ethoxypyridine: Synthesis and Characterization

Synthesis of Substituted 2-Ethoxypyridine Derivatives

The synthesis of derivatives of this compound is a rich and varied field, employing a range of chemical strategies to achieve regioselective functionalization and introduce diverse substituents. These methods are crucial for accessing novel compounds with potential applications in various areas of chemical science.

Regioselective Functionalization Approaches

Controlling the position of substitution on the pyridine (B92270) ring is a key challenge in the synthesis of its derivatives. The ethoxy group at the 2-position, being an electron-donating group, directs electrophilic substitutions primarily to the 4- and 6-positions. benchchem.com However, various strategies have been developed to achieve functionalization at other positions with high regioselectivity.

One of the most powerful techniques is directed ortho-metalation (DoM) . In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgharvard.edu For this compound, the ethoxy group can act as a DMG, although its directing ability is moderate. harvard.edu The use of stronger bases like lithium diisopropylamide (LDA) at low temperatures, such as -78°C, can selectively deprotonate the 4-position, which is then quenched with an electrophile. benchchem.com This method has been successfully employed to introduce substituents at the C-3 position of this compound through a directed ortho-metalation reaction. worktribe.com

Another significant approach involves the generation of highly reactive pyridyne intermediates . nih.govrsc.orgchemistryviews.org For instance, 3-chloro-2-ethoxypyridine can be regioselectively lithiated at the 4-position with n-butyllithium (n-BuLi). rsc.org Subsequent transmetalation with an organomagnesium halide and heating leads to the formation of a 3,4-pyridyne intermediate. nih.govrsc.org This intermediate can then undergo regioselective addition of a Grignard reagent at the 4-position, followed by quenching with an electrophile at the 3-position, yielding 2,3,4-trisubstituted pyridines. nih.govrsc.orgresearchgate.net

Transition-metal catalyzed C-H activation is also a prominent strategy for the functionalization of pyridines. beilstein-journals.orgacs.orgrsc.org While direct C-H functionalization of 2-methoxypyridine (B126380) has been shown to yield a mixture of C3- and C5-substituted products, the development of specific catalysts and ligands continues to improve regioselectivity. beilstein-journals.org

The "halogen dance" reaction is another fascinating method for regioselective functionalization. This reaction involves the base-induced migration of a halogen atom to a different position on the pyridine ring, which can then be subjected to further transformations. researchgate.net

Synthesis of Carboxylic Acid Derivatives

The introduction of a carboxylic acid group onto the this compound scaffold is a valuable transformation, as carboxylic acids are versatile intermediates for further derivatization. One approach involves the reaction of 2,6-dihydroxypyridine-4-carboxylic acid with an alcohol in the presence of a condensing agent like thionyl chloride, sulfuric acid, or perchloric acid to form a 2-alkoxy-6-hydroxypyridine-4-carboxylic acid ester. google.com Subsequent saponification can then yield the free carboxylic acid. google.com For example, 2-hydroxy-6-ethoxypyridine-4-carboxylic acid ethyl ester can be prepared in this manner. google.com

The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid has also been reported, highlighting the multi-step syntheses often required for complex pyridine derivatives. nih.gov This synthesis involved regioselective nucleophilic substitution, methoxylation, oxidation, and finally bromination and hydrolysis to yield the target carboxylic acid. nih.gov

| Starting Material | Reagents | Product | Reference |

| 2,6-dihydroxypyridine-4-carboxylic acid | Ethanol, Thionyl Chloride | 2-hydroxy-6-ethoxypyridine-4-carboxylic acid ethyl ester | google.com |

| Methyl 2,6-dichloropyridine-3-carboxylate | 1. 4-methylbenzenethiolate, DMF; 2. Sodium methoxide; 3. Oxidation; 4. Methylamine; 5. Bromination, Hydrolysis | 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | nih.gov |

Synthesis of Carbonitrile Derivatives

The cyano group is a valuable functional group in organic synthesis, and its introduction into the this compound ring has been achieved through various methods. One common strategy involves the condensation of chalcones with malononitrile in the presence of a base. mdpi.comnih.govresearchgate.netresearchgate.net This reaction can lead to the formation of 2-alkoxy-pyridine-3-carbonitrile derivatives. nih.gov Interestingly, depending on the substituents on the starting chalcone, this reaction can sometimes yield 2-methoxypyridine derivatives without the cyano group due to dehydrocyanation. researchgate.net

Another approach is the electrochemical cyanation of pyridine derivatives. google.com This method utilizes a cyanide-containing compound as both the source of the cyanide ion and the electrolyte. google.com Furthermore, the reaction of pyridine N-oxides with a cyanide source in the presence of an acylating agent is a well-established method for producing cyanopyridines. chem-soc.si

The synthesis of 2-amino-3,5-dicyano-4-(2-chlorophenyl)-6-ethoxypyridine involves multi-step reactions starting from simpler pyridine derivatives, with subsequent introduction of the cyano, amino, ethoxy, and 2-chlorophenyl groups through reactions like cyanation, amination, and etherification. ontosight.ai

| Starting Material | Reagents | Product | Reference |

| Chalcones | Malononitrile, Sodium Methoxide | 2-alkoxy-pyridine-3-carbonitrile derivatives | nih.govresearchgate.net |

| 4-Amidopyridine N-Oxide | Dimethylcarbamoyl Chloride, Zinc Cyanide | 2-Cyano-4-amidopyridine | chem-soc.si |

Synthesis of Boronic Acid Derivatives

Pyridinylboronic acids are exceptionally useful reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The synthesis of this compound-3-boronic acid can be achieved on a large scale via a directed ortho-metalation reaction of this compound. worktribe.com This boronic acid derivative has been shown to be a versatile coupling partner in Suzuki reactions for the preparation of new heterobiaryls. dergipark.org.tr

The synthesis of pyridinylboronic acids can be challenging due to their amphoteric nature, which complicates their isolation from aqueous media. dergipark.org.tr However, improved procedures have been developed. For example, metal-halogen exchange of a bromopyridine at low temperatures followed by reaction with a trialkyl borate and subsequent hydrolysis is a common strategy. google.comgoogle.com

| Starting Material | Reagents | Product | Reference |

| This compound | 1. s-BuLi, TMEDA; 2. B(OiPr)3; 3. H+ | This compound-3-boronic acid | worktribe.com |

| 5-Bromo-2-methoxypyridine | 1. n-BuLi; 2. B(OiPr)3; 3. H+ | 2-Methoxypyridine-5-boronic acid | dergipark.org.tr |

| 5-Bromo-2-methoxypyridine | Bis(pinacolato)diboron, Carbonate | 2-Methoxypyridine-5-boronic acid pinacol ester | google.com |

Synthesis of N-Oxide Derivatives

The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic attacks. The synthesis of this compound N-oxide is typically achieved by the oxidation of this compound. lookchem.com Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). lookchem.comgoogle.com This oxidation has been reported to proceed in good yield. google.comgoogleapis.com The synthesis of pyridine N-oxides can also be accomplished using various other oxidizing systems, such as hydrogen peroxide in acetic acid, or with metalloorganic oxidizing agents. arkat-usa.orgresearchgate.net

These N-oxide derivatives are not just final products but also serve as important intermediates. For example, this compound-1-oxide can undergo hydrolysis to produce 2-hydroxypyridine-1-oxide. googleapis.com They can also be used in peptide synthesis after activation with acyl or sulfonyl halides. biosynth.com

| Starting Material | Oxidizing Agent | Product | Reference |

| This compound | Hydrogen Peroxide | This compound N-oxide | lookchem.comgoogle.comgoogleapis.com |

| This compound | m-Chloroperoxybenzoic acid | This compound N-oxide | lookchem.com |

| 4-Methoxypyridine | Hydrogen Peroxide, Acetic Acid | 4-Methoxypyridine N-oxide | researchgate.net |

Structural Characterization of this compound Derivatives

The unambiguous determination of the structure of newly synthesized this compound derivatives is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural characterization. ¹H NMR provides information about the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). spectrabase.com For example, in the ¹H NMR spectrum of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile, distinct signals are observed for the aromatic protons on the pyridine and phenyl rings, as well as a singlet for the methoxy (B1213986) protons. mdpi.com ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. mdpi.comnih.gov The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic effects of the substituents on the pyridine ring. mdpi.comcdnsciencepub.com

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For instance, the characteristic stretching vibration of a nitrile group (-C≡N) appears in the IR spectrum around 2219 cm⁻¹. mdpi.comnih.gov

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. mdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. mdpi.comnih.govfrontiersin.org

X-ray crystallography offers the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. worktribe.com The X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid, for example, revealed details about its intramolecular and intermolecular hydrogen bonding. worktribe.com

The combination of these analytical techniques provides a comprehensive picture of the molecular structure of this compound derivatives, confirming the success of the synthetic procedures and providing insights into their chemical nature.

X-ray Crystallography of Derivatives

Research has led to the successful characterization of various derivatives. For instance, a zwitterionic derivative, 6-ethoxypyridin-1-ium-2-olate, was crystallized and analyzed. researchgate.net The study revealed that the compound crystallizes in a monoclinic system. researchgate.net In the crystal structure, molecules are linked by N—H⋯O hydrogen bonds, forming inversion dimers which are further connected by C—H···π and weak π–π interactions. researchgate.net

Crystallographic Data for 6-ethoxypyridin-1-ium-2-olate

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 8.3037 (11) |

| b (Å) | 7.0999 (6) |

| c (Å) | 11.4390 (12) |

| β (°) | 109.168 (10) |

Similarly, extensive X-ray diffraction studies have been conducted on phenacylated derivatives. Compounds such as 2,4-dimethyl-6-[2-(4-methylphenyl)-2-oxo-ethoxy]pyridin-3-carbox-amide and 2,4-dimethyl-6-[2-(4-chlorophenyl)-2-oxoethoxy] pyridin-3-carboxamide have had their molecular and crystal structures determined. butlerov.com These analyses allow for a comparative study of bond lengths, valence angles, and torsion angles within similar molecular fragments. butlerov.com

Furthermore, studies on structurally similar 2-methoxypyridine derivatives, which serve as close analogs to ethoxy systems, have provided valuable crystallographic data. A series of bent-shaped luminescent mesogens incorporating a 2-methoxy-3-cyanopyridine core were synthesized and analyzed. rsc.orgrsc.org The single-crystal study of one such derivative, 4n, determined its orthorhombic crystal system. rsc.orgresearchgate.net

Crystallographic Data for 2-methoxy-3-cyanopyridine Derivative 4n

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a (Å) | 14.8343(5) |

| b (Å) | 44.690(2) |

| c (Å) | 7.3614(3) |

| Volume (ų) | 4880.2(3) |

| Z | 8 |

The scope of crystallographic analysis also extends to coordination complexes, such as copper(II) compounds incorporating an ethoxy(pyridin-2-yl)methanolato ligand, demonstrating the versatility of these derivatives in forming complex supramolecular structures. iucr.org

Conformational Analysis of Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is crucial for understanding a molecule's properties and reactivity.

For derivatives of this compound, conformational studies often rely on data from X-ray crystallography, supplemented by spectroscopic methods like NMR and computational modeling.

The study of 6-ethoxypyridin-1-ium-2-olate revealed that its molecular structure is remarkably planar. researchgate.net All non-hydrogen atoms are essentially coplanar, with a mean deviation from the least-squares plane of just 0.0315 Å. researchgate.net

In contrast, luminescent mesogens based on a 2-methoxypyridine core exhibit a distinctly non-planar, bent conformation. rsc.orgrsc.orgresearchgate.net The X-ray analysis of derivative 4n quantified this distortion, revealing significant torsion angles. The 4-decyloxyphenyl ring at position-4 of the pyridine core is twisted with a torsion angle [C(27), C(8), C(3), C(16)] of -41.9°, while the 2-thiophenyl ring at position-6 has a smaller torsion angle [C(4), C(2), C(18), C(27)] of -4.4°. rsc.org

Conformational equilibria have also been explored in solution. For a 2-methoxy pyridine derivative of ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine, techniques such as variable temperature NMR and DFT quantum chemical calculations were employed. mdpi.com These methods are vital for investigating the complex equilibria, including the conformational preferences of the alkoxy group. mdpi.com The analysis of torsion angles in phenacylated ethoxypyridine derivatives further contributes to the understanding of their conformational behavior in the solid state. butlerov.com

Applications of 2 Ethoxypyridine in Advanced Organic Synthesis

2-Ethoxypyridine as a Building Block for Complex Molecules

In the field of organic chemistry, building blocks are fundamental chemical units used to assemble complex molecules through various reactions. cymitquimica.com this compound and its derivatives are valued as building blocks because their pyridine (B92270) and ethoxy functional groups provide a versatile platform for creating larger, more intricate molecular frameworks. guidechem.com The compound's structure is a key starting point for the synthesis of a wide range of organic and biological compounds, playing a critical role in drug discovery and material science. chemimpex.comcymitquimica.com Its utility is demonstrated in its application as a precursor for a variety of more complex heterocyclic compounds. benchchem.combenchchem.com The pyridine scaffold, in particular, is a common feature in many biologically active molecules. chemistryviews.org

Table 1: Examples of Complex Structures Derived from this compound Scaffolds

| Derivative of this compound | Resulting Complex Molecule Class | Application Area |

| 2-Ethoxy-3-pyridylboronic acid | 3-Aryl/heteroaryl-pyridines | Pharmaceutical Synthesis worktribe.com |

| 3-Chloro-2-ethoxypyridine | 2,3,4-Trisubstituted Pyridines | Pharmaceutical Intermediates nih.gov |

| This compound 1-Oxide | Activated Esters for Peptides | Peptide Synthesis biosynth.comnih.gov |

This compound as a Reagent in Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical fragments with the aid of a metal catalyst. This compound is a key starting material for creating reagents used in these powerful bond-forming reactions. For instance, the regioselective lithiation of substituted this compound derivatives, such as 3-chloro-2-ethoxypyridine, generates intermediates that can undergo further functionalization. nih.govrsc.org This process can lead to the formation of highly reactive pyridyne intermediates, which offer a unique pathway for the adjacent double functionalization of the pyridine ring. chemistryviews.orgrsc.org

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for forming carbon-carbon bonds. dergipark.org.trillinois.edu While this compound itself is not the direct coupling partner, it is readily converted into highly valuable reagents for this reaction.

A prominent example is 2-ethoxy-3-pyridylboronic acid, which can be synthesized on a large scale from this compound via a directed ortho-metalation reaction. worktribe.com This boronic acid derivative serves as a versatile and efficient coupling partner in Suzuki-Miyaura reactions with a range of aryl and heteroaryl halides. worktribe.comontosight.ai These reactions produce novel 2-ethoxy-3-aryl/heteroaryl-pyridines in high yields, which are important structures in the development of pharmaceuticals and agrochemicals. worktribe.comdergipark.org.trontosight.ai

Table 2: Suzuki-Miyaura Cross-Coupling using 2-Ethoxy-3-pyridylboronic acid

| Boronic Acid Reagent | Coupling Partner (Aryl/Heteroaryl Halide) | Product |

| 2-Ethoxy-3-pyridylboronic acid | 5-Bromopyrimidine | 2-Ethoxy-3-(pyrimidin-5-yl)pyridine |

| 2-Ethoxy-3-pyridylboronic acid | 2-Bromopyridine (B144113) | 2-Ethoxy-3-(pyridin-2-yl)pyridine |

| 2-Ethoxy-3-pyridylboronic acid | 2-Chloropyrazine | 2-Ethoxy-3-(pyrazin-2-yl)pyridine |

| This table is a representation of coupling reactions described in the literature. worktribe.comdergipark.org.tr |

Role of this compound in Peptide Synthesis via Activated Esters

An important application of a this compound derivative is found in peptide synthesis. Specifically, this compound 1-oxide can be used to generate a unique class of activated esters. biosynth.comnih.gov When this compound 1-oxide is treated with acyl or sulfonyl halides, an electrophilic addition occurs, yielding 1-acyloxy-2(1H)-pyridones. biosynth.comnih.govacs.org

These resulting compounds are effective "activated esters." The 1-acyloxy-2(1H)-pyridone group is a good leaving group, which facilitates the acylation of the amino group of an amino acid or peptide. This method provides a pathway for forming peptide bonds, a fundamental linkage in proteins. nih.gov The use of such activated esters is a key strategy in peptide chemistry to promote efficient coupling and minimize side reactions like racemization. biosynth.com While other reagents like 2-pyridone itself can catalyze ester aminolysis, the specific use of this compound 1-oxide provides a distinct route to activated esters for this purpose. nih.govrsc.orgrsc.org

Table 3: Formation of Activated Esters from this compound 1-Oxide

| Reactant 1 | Reactant 2 (Acyl Halide) | Intermediate Formed | Application |

| This compound 1-Oxide | N-Carbobenzyloxy-L-phenylalanine chloride | 1-(N-Carbobenzyloxy-L-phenylalanyloxy)-2(1H)-pyridone | Peptide Synthesis nih.gov |

| This table illustrates the formation of an activated ester for use in peptide bond formation. |

This compound as an Intermediate in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.comguidechem.com Its structure is incorporated into more complex molecules that are developed as active pharmaceutical ingredients (APIs). chemimpex.com The versatility of the pyridine ring allows for numerous chemical modifications, making it a key component in the discovery and development of new drugs. chemistryviews.orgnetascientific.com

A precursor is a compound that participates in a chemical reaction that produces another compound. This compound and its derivatives, such as 3-bromo-2-ethoxypyridine, serve as key precursors for APIs. chemimpex.comnetascientific.com They provide a foundational scaffold that is elaborated through subsequent chemical steps to build the final, biologically active drug molecule. chemimpex.comguidechem.com For example, substituted this compound structures have been identified as core components in compounds designed as PDE4 inhibitors for treating neurological and inflammatory disorders. google.com

A significant and well-documented application of a this compound derivative is in the synthesis of a key precursor for (±)-paroxetine, an antidepressant drug. chemistryviews.orgnih.gov Research has detailed a regioselective 3,4-difunctionalization of 3-chloro-2-ethoxypyridine to achieve this. nih.govrsc.orgrsc.org

The synthesis begins with the regioselective lithiation of 3-chloro-2-ethoxypyridine. nih.govresearchgate.net This is followed by treatment with a Grignard reagent, which leads to the formation of a highly reactive 3,4-pyridyne intermediate upon heating. nih.govrsc.org This pyridyne intermediate then undergoes a regioselective addition of the Grignard moiety, followed by a quench with an electrophile. rsc.orgresearchgate.net This sequence results in the formation of a specific 2,3,4-trisubstituted pyridine. nih.gov This trisubstituted pyridine is a key intermediate that is further processed through N-benzylation and selective hydrogenation to yield a trans-substituted piperidone, a crucial precursor for the synthesis of (±)-paroxetine. nih.govrsc.org

Table 4: Key Synthetic Steps toward a Paroxetine Precursor

| Starting Material | Key Intermediate(s) | Key Transformation | Resulting Precursor |

| 3-Chloro-2-ethoxypyridine | 3,4-Pyridyne | Regioselective difunctionalization | 2,3,4-Trisubstituted pyridine |

| 2,3,4-Trisubstituted pyridine | N-Benzylated pyridone | N-Benzylation & Hydrogenation | trans-Substituted piperidone (Paroxetine Precursor) nih.govrsc.org |

Applications of this compound in Agrochemical Synthesis

This compound and its derivatives are significant building blocks in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides. chemimpex.comchemimpex.com The pyridine ring is a common scaffold in many commercial pesticides, and the introduction of an ethoxy group at the 2-position can influence the biological activity, selectivity, and metabolic stability of the final product. researchgate.netchempanda.com

Research has demonstrated that the 2-alkoxypyridine moiety is a key component in several classes of pesticides. For instance, derivatives of 2-alkoxypyridine have been investigated for their insecticidal properties, often as analogues of neonicotinoids, a major class of insecticides. researchgate.net Furthermore, the substitution pattern on the pyridine ring, including the presence of a 2-ethoxy group, is crucial for the compound's efficacy and spectrum of activity against various pests and pathogens. researchgate.netgoogle.com

One of the most notable applications of a 2-alkoxypyridine in the agrochemical industry is the use of the related compound, 2-methoxy-4-(trifluoromethyl)pyridine, as a key intermediate in the synthesis of the herbicide pyroxsulam. google.comnih.gov Pyroxsulam is a post-emergence herbicide used for controlling grass and broadleaf weeds in cereal crops. nih.govepa.gov The synthesis of pyroxsulam involves the coupling of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride with an aminotriazolopyrimidine. google.comgoogle.com This highlights the importance of the 2-alkoxypyridine structure in building complex and effective herbicidal molecules.

The following table summarizes research findings on the synthesis of various agrochemicals using 2-alkoxypyridine derivatives.

Table 1: Research on 2-Alkoxypyridine Derivatives in Agrochemical Synthesis

| Agrochemical Class | 2-Alkoxypyridine Derivative Studied | Research Focus | Key Findings |

|---|---|---|---|

| Herbicides | 2-Methoxy-4-(trifluoromethyl)pyridine | Intermediate for Pyroxsulam Synthesis | Essential building block for a commercial herbicide. google.comnih.govgoogle.com |

| Insecticides | 2-Ethoxy-3-cyanopyridine derivatives | Synthesis and evaluation of insecticidal activity against Aphis craccivora (cowpea aphid). | Some synthesized derivatives showed significant insecticidal activity, comparable to the commercial insecticide acetamiprid. researchgate.netnih.gov |

| Fungicides | 6-Ethoxypyridine-2-carboxylic acid | Intermediate in fungicidal compound synthesis. | Serves as a versatile intermediate for developing new fungicides. google.com |

| Insecticides | 2-Ethoxy-thieno[2,3-b]pyridine derivatives | Synthesis and evaluation against Aphis gossypii (cotton aphid). | Certain synthesized compounds exhibited promising insecticidal effects. nih.gov |

Use of this compound in Flavor and Fragrance Chemistry

The application of this compound in the flavor and fragrance industry is a topic with some conflicting information. While some sources indicate its use in creating specific aromatic profiles in food and cosmetic products, others suggest it may have undesirable sensory properties for certain applications. chemimpex.comchemimpex.com

Research into the organoleptic properties of 2-alkoxypyridines has shown that they can possess a range of odor profiles. However, one study noted that 2-alkoxypyridines, in general, were found to have unpleasant phenolic odors. perfumerflavorist.com Another source explicitly states that this compound is "not for fragrance use". thegoodscentscompany.com This suggests that its primary application may be more aligned with flavor rather than fragrance, or that its use is highly specific and dependent on the desired sensory outcome.

In contrast, the closely related compound, 2-methoxypyridine (B126380), is listed as a flavoring agent with described organoleptic properties of "burnt, fatty, green". sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is recognized as a GRAS (Generally Recognized as Safe) flavoring substance by FEMA (Flavor and Extract Manufacturers Association). sigmaaldrich.com Given the structural similarity between this compound and 2-methoxypyridine, it is plausible that this compound could also contribute to certain flavor profiles, although specific descriptions of its taste and aroma are not as well-documented.

The following table summarizes the available information on the sensory properties of this compound and related compounds.

Table 2: Organoleptic Properties of this compound and Related Compounds

| Compound | Reported Use | Organoleptic/Sensory Profile | Source(s) |

|---|---|---|---|

| This compound | Flavoring agent | Specific flavor profile not detailed. chemimpex.comchemimpex.com | chemimpex.comchemimpex.com |

| This compound | Not for fragrance use | Implied undesirable fragrance profile. thegoodscentscompany.com | thegoodscentscompany.com |

| 2-Alkoxypyridines (general) | - | Unpleasant phenolic odors. perfumerflavorist.com | perfumerflavorist.com |

| 2-Methoxypyridine | Flavoring agent | Burnt, fatty, green. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Coordination Chemistry of 2 Ethoxypyridine and Its Ligands

Ligand Properties of 2-Ethoxypyridine in Metal Complexes

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes involving this compound generally follows established methods for pyridine-type ligands, typically involving the reaction of a metal salt with the ligand in a suitable solvent.

Transition metal complexes of this compound are typically synthesized by reacting a transition metal halide, nitrate, or perchlorate salt with a stoichiometric amount of the this compound ligand in a solvent such as ethanol, methanol, or acetonitrile. jscimedcentral.comjocpr.com The reaction mixture may be stirred at room temperature or refluxed to facilitate the formation of the complex, which can then be isolated by cooling, evaporation of the solvent, or addition of a less-polar co-solvent to induce precipitation. ajol.info

Table 1: Representative Synthesis of a Transition Metal Complex with a 2-Alkoxypyridine Ligand

| Feature | Description |

|---|---|

| Complex Type | Dichloridobis(2-alkoxypyridine)metal(II) |

| Reactants | Metal(II) chloride (e.g., CuCl₂, CoCl₂) and this compound |

| Solvent | Ethanol or Methanol |

| Procedure | A solution of the metal chloride in ethanol is added to a solution of this compound in the same solvent. The mixture is stirred, possibly with gentle heating, to yield the product upon cooling or solvent removal. researchgate.netajol.info |

| Characterization | Elemental Analysis, IR Spectroscopy, UV-Vis Spectroscopy, X-ray Crystallography |

The pyridine (B92270) nitrogen is a known coordination site for heavy metal ions such as lead(II), cadmium(II), and mercury(II). mdpi.com While specific studies focusing exclusively on this compound with heavy metals are limited, the coordination principles can be inferred from studies on similar pyridine-containing ligands. These ions, often classified as soft or borderline Lewis acids, readily interact with the nitrogen donor. mdpi.com The synthesis of such complexes would typically involve reacting a heavy metal salt, like lead(II) perchlorate or cadmium(II) nitrate, with this compound. mdpi.com The resulting complexes are often investigated for their structural properties and potential use in sensing or sequestration applications. The steric hindrance from the ethoxy group could potentially influence selectivity for certain heavy metal ions based on their ionic radii. nih.gov

Binding Modes and Geometries in this compound Coordination Compounds

The geometry of the resulting metal complex is highly dependent on the metal ion, its oxidation state, and the stoichiometry of the complex.

Four-Coordinate Complexes : For d⁸ and d⁹ metal ions like Pd(II) and Cu(II), a square planar geometry is often expected with pyridine-type ligands. jscimedcentral.comup.ac.za However, the steric crowding caused by the 2-ethoxy substituent can force a distortion from this ideal geometry. For example, the related dichloridobis(2-methoxypyridine-κN)copper(II) complex exhibits a coordination geometry that deviates from square-planar towards a tetrahedral arrangement. researchgate.net

Six-Coordinate Complexes : With metal ions that prefer a coordination number of six, such as Co(II), Ni(II), or Ru(II), this compound ligands can form octahedral complexes of the type [M(L)₄X₂] or [M(L)₆]ⁿ⁺, where L is this compound and X is an anionic ligand. rsc.orgiucr.org In these arrangements, the ligands can adopt either cis or trans configurations, with the relative stability often dictated by steric and electronic factors.

Spectroscopic Probes for Metal-Ligand Interactions in this compound Complexes

Spectroscopy is a powerful tool for elucidating the nature of the metal-ligand bond in this compound complexes.

Infrared (IR) Spectroscopy : The IR spectrum of this compound provides clear indicators of coordination. Upon complexation, the vibrational modes of the pyridine ring are perturbed. A key diagnostic feature is the shift of the ν(C=N) and ν(C=C) stretching frequencies, typically located in the 1400-1610 cm⁻¹ region. mdpi.com Coordination to a metal center usually results in a shift of these bands to higher wavenumbers. mdpi.combowen.edu.ng Furthermore, the formation of the metal-ligand bond gives rise to new absorption bands in the far-IR region (typically below 600 cm⁻¹), which are assigned to the metal-nitrogen stretching vibration (ν(M-N)). mdpi.combowen.edu.ng

Table 2: Typical IR Spectral Shifts upon Coordination of Pyridine-type Ligands

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(C=N) / ν(C=C) | ~1580 - 1600 | Shift to higher frequency | Indicates stiffening of the ring bonds upon donation of electron density from the nitrogen to the metal. mdpi.combowen.edu.ng |

| Ring Breathing | ~990 | Shift to higher frequency (~1015) | A characteristic blue-shift confirming N-coordination. acs.org |

| ν(M-N) | N/A | ~200 - 600 | Appearance of a new band confirms the formation of a metal-nitrogen bond. mdpi.combowen.edu.ng |

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is highly sensitive to the coordination environment. When this compound binds to a diamagnetic metal center, the signals of the pyridine ring protons experience a significant downfield shift. acs.org This deshielding effect is most pronounced for the proton at the 6-position (H6), which is adjacent to the coordinating nitrogen atom. The magnitude of this shift can provide qualitative information about the strength of the metal-ligand interaction. acs.orgorientjchem.org The signals for the ethoxy group's methylene (-OCH₂-) and methyl (-CH₃) protons would also be affected, though typically to a lesser extent.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Ethoxypyridine

Vibrational Spectroscopy (FT-IR, Raman)

Elucidation of Functional Groups and Molecular Structure

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region. uc.edu

Aliphatic C-H Stretch: Arising from the ethyl group (-CH₂-CH₃), these strong absorptions appear in the 3000-2850 cm⁻¹ range. uc.edu

Pyridine (B92270) Ring Stretching (C=C and C=N): These vibrations give rise to a series of characteristic bands, typically in the 1625-1430 cm⁻¹ region. elixirpublishers.comuc.edu For pyridine itself, strong bands are observed near 1580 cm⁻¹ and 1480 cm⁻¹.

C-O-C Ether Stretch: The asymmetric and symmetric stretching of the ether linkage results in strong bands, typically found in the 1300-1000 cm⁻¹ region. uc.edu The C-O stretch is a prominent feature in the IR spectrum.

Ring Breathing and Bending Modes: Lower frequency vibrations, including the characteristic ring breathing mode of the pyridine nucleus and various C-H in-plane and out-of-plane bending vibrations, are found below 1000 cm⁻¹. elixirpublishers.com

The combination of FT-IR and Raman spectroscopy allows for a comprehensive assignment of the 27 fundamental vibrational modes expected for a molecule with the C₂ᵥ point-group symmetry of a substituted pyridine. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1625 - 1430 | Medium-Strong | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong | Weak |

| C-O-C Symmetric Stretch | ~1040 | Medium | Medium |

| C-H Out-of-Plane Bend | 900 - 690 | Strong | Weak |

Analysis of Hydrogen Bonding

The nitrogen atom in the pyridine ring of 2-Ethoxypyridine is a hydrogen bond acceptor. The formation of a hydrogen bond with a proton donor solvent (e.g., water, alcohols) or other molecules can be readily detected by vibrational spectroscopy. nih.govrsc.org This interaction perturbs the electronic structure of the pyridine ring, leading to noticeable shifts in the frequencies of its vibrational modes. researchgate.net

Specifically, the C=C and C=N ring stretching vibrations are sensitive to hydrogen bonding. Upon formation of an O-H···N hydrogen bond, these bands typically shift to higher frequencies (a blueshift). rsc.org Two-dimensional infrared (2D IR) spectroscopy can be a particularly powerful technique for studying the dynamics of hydrogen-bond making and breaking, providing information on chemical exchange processes on a picosecond timescale. nih.gov By monitoring the changes in the vibrational spectrum as a function of solvent or concentration, the strength and nature of the hydrogen bonding interactions can be characterized. kpfu.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each nucleus, connectivity between atoms, and the molecule's three-dimensional structure. uobasrah.edu.iq

Structural Elucidation and Conformation

The ¹H NMR spectrum of this compound displays characteristic signals for both the ethoxy group and the four protons on the pyridine ring. The ethoxy group appears as a triplet (for the -CH₃ protons) and a quartet (for the -OCH₂- protons) due to spin-spin coupling. The four aromatic protons appear as distinct multiplets in the downfield region (typically 6.5-8.5 ppm).

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each of the seven carbon atoms in the molecule. The carbon atom attached to the oxygen (C2) is significantly deshielded and appears far downfield.

While specific, verified experimental data for this compound is limited in peer-reviewed literature, data from its close analog, 2-Methoxypyridine (B126380), provides excellent reference points. chemicalbook.comnih.gov The primary difference in the spectra would be the replacement of the methoxy (B1213986) singlet with the ethyl group's quartet and triplet in the ¹H NMR, and the presence of two aliphatic carbon signals instead of one in the ¹³C NMR.

| ¹H NMR Chemical Shifts (Analog: 2-Methoxypyridine in CDCl₃) chemicalbook.com | ¹³C NMR Chemical Shifts (Analog: 2-Methoxypyridine) nih.gov | ||

|---|---|---|---|

| Proton | Approx. Chemical Shift (ppm) | Carbon | Approx. Chemical Shift (ppm) |

| H6 | ~8.16 | C2 | ~164.5 |

| H4 | ~7.52 | C6 | ~147.0 |

| H3 | ~6.82 | C4 | ~138.5 |

| H5 | ~6.72 | C5 | ~116.5 |

| -OCH₃ | ~3.92 | C3 | ~111.0 |

| -OCH₃ | ~53.0 |

Advanced 2D-NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can confirm these assignments by establishing through-bond connectivities between protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively. libretexts.orgwikipedia.orgresearchgate.net

Furthermore, 2-alkoxypyridines can exist as two distinct planar conformers (cis and trans) due to restricted rotation around the C2-O bond. The cis conformer has the alkyl group pointing towards the ring nitrogen, while the trans conformer has it pointing away. The energy barrier between these conformers can be studied using dynamic NMR spectroscopy. rsc.org Through-space correlations observed in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide definitive evidence for the predominant conformation in solution by identifying protons that are close to each other in space but not necessarily through bonds. libretexts.orgslideshare.net

Tautomeric Equilibria Studies

The concept of tautomerism is critical for heterocyclic compounds like 2-hydroxypyridine, which exists in a well-established equilibrium with its 2-pyridone tautomer. For this compound, a similar tautomeric equilibrium with N-ethyl-2-pyridone is theoretically possible.

However, for 2-alkoxy derivatives, this equilibrium overwhelmingly favors the aromatic alkoxy form. The pyridone form is significantly less stable, and its presence is generally not detectable by standard NMR spectroscopy under normal conditions. researchgate.net The stability of the aromatic system strongly disfavors the formation of the non-aromatic pyridone tautomer. While NMR is a primary tool for quantifying tautomeric populations when they exist in significant amounts, in the case of this compound, its main role would be to confirm the absence of signals corresponding to the N-ethyl-2-pyridone form, thereby verifying the predominance of the single this compound structure. rsc.org

Solution-Phase Studies of Molecular Interactions

NMR spectroscopy is highly sensitive to the local chemical environment and is an excellent technique for studying non-covalent molecular interactions in solution. mdpi.combohrium.com The nitrogen atom and oxygen atom of this compound can act as Lewis bases, interacting with metal ions, Lewis acids, or other molecules through coordination or hydrogen bonding. nih.govmdpi.com

These interactions can be monitored by titration experiments, where the ¹H or ¹³C NMR spectrum of this compound is recorded upon the incremental addition of a binding partner. scielo.org.mx Changes in the chemical shifts (chemical shift perturbation) of specific nuclei upon binding provide information on the interaction site and can be used to determine association constants (Kₐ). scielo.org.mx For example, interaction with a Lewis acid would likely cause significant downfield shifts in the signals of the ring protons, particularly H6 and H3, which are closest to the coordinating nitrogen and oxygen atoms.

Mass Spectrometry (ESI-HMRS)

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HMRS) is a powerful analytical technique used to determine the precise molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C7H9NO), the monoisotopic mass is 123.0684 g/mol guidechem.comnih.gov. In positive ion mode ESI, the molecule is expected to be detected primarily as the protonated molecular ion, [M+H]+, with a measured m/z of approximately 124.0757.

Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry allows for the accurate determination of the elemental composition from the exact mass of the molecular ion. Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated this compound ion ([M+H]+) undergoes fragmentation. The fragmentation pathways are influenced by the protonation site, which is likely the basic pyridine nitrogen atom. The fragmentation of related pyridine compounds often involves cleavages in the substituent groups and characteristic losses from the ring itself researchgate.netnih.gov.

A primary fragmentation pathway for protonated this compound would involve the loss of an ethylene molecule (C2H4, 28.0313 Da) via a retro-Diels-Alder-type rearrangement or a charge-remote fragmentation, leading to the formation of a protonated 2-hydroxypyridine ion at m/z 96.0444. Another expected fragmentation is the cleavage of the ethyl-oxygen bond, resulting in the loss of an ethyl radical (•C2H5), although this is more common in electron ionization and less so in ESI. A more likely fragmentation in ESI would be the loss of the entire ethoxy group to give a pyridinium cation at m/z 78.0338, or cleavage of the oxygen-pyridine bond to generate an ethoxy cation.

Below is an interactive data table summarizing the expected key fragments for this compound in ESI-HMRS.

| Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Proposed Structure |

| 124.0757 | [C7H10NO]+ | - | Protonated Molecular Ion |

| 96.0444 | [C5H6NO]+ | C2H4 (Ethene) | Protonated 2-Hydroxypyridine |

| 78.0338 | [C5H4N]+ | C2H5O• (Ethoxy radical) | Pyridinium Cation |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. Molecules containing pi-bonds and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions in the UV region.

Electronic Transitions and Conjugation

The UV spectrum of this compound is dominated by electronic transitions associated with the pyridine ring. The pyridine ring is an aromatic system with delocalized π-electrons. It exhibits strong π → π* transitions, which are typically observed for aromatic compounds. Additionally, the nitrogen atom in the ring possesses a lone pair of non-bonding electrons (n-electrons), which can undergo n → π* transitions.

For the parent pyridine molecule, absorption maxima are observed around 254 nm researchgate.netsielc.com. These bands are attributed to both π → π* and n → π* transitions. The introduction of an electron-donating ethoxy group (-OC2H5) at the 2-position acts as an auxochrome. This substituent can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* transition of the pyridine ring due to the extension of the conjugated system through the lone pair electrons on the oxygen atom. The n → π* transition, which is typically weaker, may also be shifted.

| Type of Transition | Electrons Involved | Expected Wavelength Region | Relative Intensity |

| π → π | Pi-bonding to pi-antibonding | ~250-280 nm | High |

| n → π | Non-bonding to pi-antibonding | ~270-300 nm | Low |

Thermal Melting Studies (e.g., DNA/PNA duplexes)

While data for this compound itself is not available, its close analog, 2-Methoxypyridine, has been used as an unnatural nucleobase in studies involving DNA and Peptide Nucleic Acid (PNA) duplexes. These studies utilize UV-Visible spectroscopy to monitor the thermal stability of these duplexes. The melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands, is determined by monitoring the change in UV absorbance at a specific wavelength (typically 260 nm) as the temperature is increased. An increase in absorbance (hyperchromicity) is observed upon melting.

In studies using 2-Methoxypyridine as a cationic thymidine mimic, its incorporation into DNA-DNA and PNA-DNA duplexes was analyzed. The thermal stability of these modified duplexes was assessed over a range of pH values using UV thermal melting experiments guidechem.comrsc.org. It was found that introducing the 2-Methoxypyridine nucleobase led to a decrease in the thermal stability of both DNA-DNA and PNA-DNA duplexes guidechem.comrsc.org. For instance, the melting temperature (Tm) of PNA-DNA duplexes containing 2-methoxypyridine showed a slight increase as the pH decreased, peaking around pH 4.3 guidechem.com. This technique is crucial for understanding how modifications to nucleic acid structures affect their stability and hybridization properties.

X-ray Diffraction (XRD) and Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid libretexts.orgwikipedia.org. The technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined.

Solid-State Structural Determination

To date, the specific crystal structure of this compound has not been reported in publicly available databases. However, crystal structures of derivatives of the closely related 2-Methoxypyridine have been elucidated, providing insight into the solid-state conformation and intermolecular interactions that can be expected for this class of compounds.

For example, a study on a series of liquid crystalline derivatives of 2-Methoxypyridine involved single-crystal X-ray diffraction to confirm their molecular structures rsc.orgresearchgate.net. These studies revealed that the molecules were not perfectly planar but adopted slightly distorted, bent conformations rsc.orgresearchgate.net. The analysis provided precise measurements of bond lengths and torsion angles within the molecules. For instance, in one derivative, the torsion angle between the central pyridine ring and a substituted phenyl ring was found to be approximately -41.91°, while the angle with a thiophenyl ring was nearly planar at -4.41°, indicating a large conjugated system researchgate.net. X-ray analysis also provides critical information on how molecules pack in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-π stacking that govern the solid-state structure.

The table below illustrates the type of data obtained from a single-crystal XRD experiment, based on a representative 2-Methoxypyridine derivative from the literature researchgate.net.

| Crystallographic Parameter | Example Value | Information Provided |

| Crystal System | Orthorhombic | The basic symmetry of the crystal lattice |

| Space Group | Aba2 | The specific symmetry elements of the unit cell |

| a (Å) | 14.8343 | Unit cell dimension |

| b (Å) | 44.690 | Unit cell dimension |

| c (Å) | 7.3614 | Unit cell dimension |

| Volume (ų) | 4880.2 | Volume of the unit cell |

| Z | 8 | Number of molecules in the unit cell |

Intermolecular Interactions and Crystal Packing

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available in the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD), a comprehensive understanding of its likely intermolecular interactions and crystal packing can be derived from its molecular structure and analysis of related compounds. The solid-state architecture of this compound will be governed by a combination of weak hydrogen bonds, π-π stacking interactions, and van der Waals forces.

The molecule possesses key features that dictate its non-covalent interactions: a pyridine ring, which is an aromatic system with a nitrogen heteroatom, and a flexible ethoxy group. The nitrogen atom and the oxygen atom of the ethoxy group act as hydrogen bond acceptors, while the aromatic C-H bonds and the aliphatic C-H bonds of the ethyl group can act as weak hydrogen bond donors.

Hydrogen Bonding: